molecular formula C14H13N3O3 B7578141 (E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid

(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid

Cat. No. B7578141
M. Wt: 271.27 g/mol
InChI Key: YEPIBVMHFINRLV-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid, commonly known as MPAC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MPAC belongs to a class of compounds called nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of MPAC involves the inhibition of COX enzymes, particularly COX-2, which is upregulated in response to inflammation. By inhibiting COX-2, MPAC reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever. MPAC also inhibits the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immunity.
Biochemical and Physiological Effects:
MPAC has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of proinflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), and increase the production of anti-inflammatory cytokines, such as interleukin-10 (IL-10). MPAC has also been shown to reduce the expression of adhesion molecules, such as intercellular adhesion molecule-1 (ICAM-1) and vascular cell adhesion molecule-1 (VCAM-1), which play a key role in leukocyte recruitment and adhesion during inflammation.

Advantages and Limitations for Lab Experiments

MPAC has several advantages for lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. MPAC also exhibits a wide range of biochemical and physiological effects, making it a versatile tool for studying inflammation and immunity. However, MPAC also has some limitations for lab experiments. It exhibits low solubility in aqueous solutions, which can limit its effectiveness in certain assays. MPAC also has a relatively short half-life, which can make it difficult to study its long-term effects.

Future Directions

There are several future directions for the study of MPAC. One area of research is the development of more potent and selective COX-2 inhibitors based on the structure of MPAC. Another area of research is the study of the effects of MPAC on other signaling pathways involved in inflammation and immunity, such as the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Additionally, the use of MPAC as a tool for studying the role of inflammation in various diseases, such as cancer and neurodegenerative disorders, is an area of active research.

Synthesis Methods

The synthesis of MPAC involves the reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 4-aminobenzophenone in the presence of triethylamine and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The reaction mixture is then stirred at room temperature for several hours, and the resulting product is purified by column chromatography to obtain MPAC in high yield and purity.

Scientific Research Applications

MPAC has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, analgesic, and antipyretic effects, making it a promising candidate for the treatment of various inflammatory diseases. MPAC has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of lipid mediators that play a key role in inflammation.

properties

IUPAC Name

(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c1-9-8-12(17-16-9)14(20)15-11-5-2-10(3-6-11)4-7-13(18)19/h2-8H,1H3,(H,15,20)(H,16,17)(H,18,19)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEPIBVMHFINRLV-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)NC2=CC=C(C=C2)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NN1)C(=O)NC2=CC=C(C=C2)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-[4-[(5-methyl-1H-pyrazole-3-carbonyl)amino]phenyl]prop-2-enoic acid

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